molecular formula C22H27N3O B1353941 (R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile CAS No. 459868-73-6

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

Cat. No. B1353941
M. Wt: 349.5 g/mol
InChI Key: XYFDLYCEXANTHE-QGZVFWFLSA-N
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Description

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile (R-5-APPI-7-CN) is a novel compound with a variety of potential applications in the field of scientific research. It is a synthetic compound with a complex structure and has a wide range of properties, such as its ability to act as a potent inhibitor of cyclooxygenase-2 (COX-2) enzymes and its ability to modulate the activity of other enzymes and proteins. R-5-APPI-7-CN has been used in a variety of laboratory experiments, including those involving cancer cell lines, and has demonstrated a variety of biochemical and physiological effects. In

Scientific Research Applications

Synthesis Techniques

A scaleable synthetic route was developed for (2R)-[3-(2-Aminopropyl)-1H-indol-7-yloxy]-N,N-diethylacetamide, a key intermediate for AJ-9677, a potent and selective human and rat β3-adrenergic receptor agonist. This route starts from 7-benzyloxy-1H-indole and includes steps such as reaction with the indole Grignard reagent, N-protection, hydrogenation, and alkylation to yield the final product with high enantiomeric excess (Harada et al., 2004)[https://consensus.app/papers/process-development-scaleable-route-harada/c6840c87f09f53528fddb3f6be1c9ed7/?utm_source=chatgpt].

Another approach for accessing N,N-diethyl-(R)-[3-(2-aminopropyl)-1H-indol-7-yloxy]acetamide, involving chiral pool synthesis, resolution of diastereomers, and crystallization-induced dynamic resolution (CIDR), explores different synthetic strategies for the construction of the chiral amine side chain and functionalization of aromatic starting materials (Ikunaka et al., 2007)[https://consensus.app/papers/nndiethylr32aminopropyl1hindol7yloxyacetamide-ikunaka/f2fab5d80dc950b1883eb60618eb5d72/?utm_source=chatgpt].

Biological Evaluation

Compounds derived from indoline and carbonitrile frameworks have been synthesized and evaluated for various biological activities. For instance, a one-pot multicomponent synthesis yielded novel 7-substituted-5-(1H-indol-3-yl)tetrazolo[1,5-a]pyrimidine-6-carbonitrile with potent anticancer activities against several human cancer cell lines, highlighting the therapeutic potential of these compounds (Radwan et al., 2020)[https://consensus.app/papers/onepot-multicomponent-synthesis-cytotoxic-evaluation-radwan/c8496477c3e0527fb1a14fe6113cb4cb/?utm_source=chatgpt].

Computational and Surface Studies

N-hydrospiro-chromeno-carbonitriles were synthesized and tested as corrosion inhibitors for mild steel in acidic media. Experimental and computational studies showed that these compounds act as mixed-type corrosion inhibitors with high efficiency, demonstrating the potential of indoline-carbonitrile derivatives in industrial applications (Quadri et al., 2021)[https://consensus.app/papers/chromenocarbonitriles-corrosion-inhibitors-mild-steel-quadri/f976464f7b845cbabb94483ce82070eb/?utm_source=chatgpt].

properties

IUPAC Name

5-[(2R)-2-aminopropyl]-1-(3-phenylmethoxypropyl)-2,3-dihydroindole-7-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O/c1-17(24)12-19-13-20-8-10-25(22(20)21(14-19)15-23)9-5-11-26-16-18-6-3-2-4-7-18/h2-4,6-7,13-14,17H,5,8-12,16,24H2,1H3/t17-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYFDLYCEXANTHE-QGZVFWFLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CC1=CC2=C(C(=C1)C#N)N(CC2)CCCOCC3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50432615
Record name 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

349.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-5-(2-Aminopropyl)-1-(3-(benzyloxy)propyl)indoline-7-carbonitrile

CAS RN

459868-73-6
Record name 5-[(2R)-2-Aminopropyl]-1-[3-(benzyloxy)propyl]-2,3-dihydro-1H-indole-7-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50432615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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